N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)thiophene-3-carboxamide
Description
N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)thiophene-3-carboxamide: is a complex organic compound characterized by its unique structure, which includes a thiophene ring substituted with a trifluoromethyl group and a carboxamide group attached to an isothiochromene ring
Properties
IUPAC Name |
N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)-5-(trifluoromethyl)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F3NO3S2/c16-15(17,18)13-5-10(6-23-13)14(20)19-12-8-24(21,22)7-9-3-1-2-4-11(9)12/h1-6,12H,7-8H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTRSBISQRJPIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CS1(=O)=O)NC(=O)C3=CSC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the isothiochromene core. One common approach is the cyclization of appropriate thiophene derivatives with suitable reagents to form the isothiochromene ring. Subsequent functionalization introduces the trifluoromethyl group and the carboxamide moiety.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or neutral conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, in the presence of a suitable leaving group.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Reduction of the trifluoromethyl group to a trifluoromethylthiol group.
Substitution: Introduction of different functional groups at the isothiochromene ring.
Scientific Research Applications
Chemistry: In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The biological applications of this compound are vast. It has been studied for its potential as an inhibitor of various enzymes and receptors, which could lead to the development of new therapeutic agents.
Medicine: In the medical field, this compound has shown promise in preclinical studies for its anti-inflammatory, analgesic, and anticancer properties. Its ability to modulate biological pathways makes it a candidate for drug development.
Industry: In industry, this compound can be used as a precursor for the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
N-(2,2-dioxo-3,4-dihydro-1H-isothiochromen-4-yl)but-2-ynamide
N-(4-Dodecylphenyl)-1,3-dioxo-2-{3-[(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)amino]carbonyl}phenyl]-2,3-dihydro-1,3-dioxo-1H-isoindole-5-carboxamide
Uniqueness: This compound stands out due to its trifluoromethyl group, which imparts unique chemical and physical properties compared to similar compounds. The trifluoromethyl group enhances the compound's stability and reactivity, making it a valuable tool in various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
